molecular formula C9H10BrNO2S B2363391 4-[(4-Bromothiophen-3-yl)carbonyl]morpholine CAS No. 2025269-83-2

4-[(4-Bromothiophen-3-yl)carbonyl]morpholine

Cat. No.: B2363391
CAS No.: 2025269-83-2
M. Wt: 276.15
InChI Key: ZHEZGOIISBBHCW-UHFFFAOYSA-N
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Description

4-[(4-Bromothiophen-3-yl)carbonyl]morpholine is an organic compound with the molecular formula C9H10BrNO2S It is a derivative of morpholine, a heterocyclic amine, and features a brominated thiophene ring

Scientific Research Applications

4-[(4-Bromothiophen-3-yl)carbonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromothiophen-3-yl)carbonyl]morpholine typically involves the reaction of 4-bromothiophene-3-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromothiophen-3-yl)carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include azido or thiol-substituted thiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives.

    Coupling: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Bromothiophen-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring may play a crucial role in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorothiophen-3-yl)carbonyl]morpholine
  • 4-[(4-Fluorothiophen-3-yl)carbonyl]morpholine
  • 4-[(4-Methylthiophen-3-yl)carbonyl]morpholine

Uniqueness

4-[(4-Bromothiophen-3-yl)carbonyl]morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

(4-bromothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-6-14-5-7(8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEZGOIISBBHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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